tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

aqueous solubility salt formation formulation screening

tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid (CAS 2741880-00-0, MF C₁₁H₂₀N₂O₆, MW 276.29 g/mol) is the oxalate salt of a Boc-protected cis-1,3-diaminocyclobutane scaffold. This compound provides a conformationally constrained, sp³-rich cyclobutyl core bearing an orthogonal Boc-protected amine and a free primary amine, both locked in the cis configuration, making it a versatile intermediate for constructing three-dimensional pharmacophores relevant to kinase inhibitors and CNS-active agents.

Molecular Formula C11H20N2O6
Molecular Weight 276.29 g/mol
Cat. No. B13891654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid
Molecular FormulaC11H20N2O6
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O
InChIInChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)
InChIKeyHXJVJICNBMTXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid – Conformationally Locked Cyclobutyl Building Block with Optimized Handling Properties


tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid (CAS 2741880-00-0, MF C₁₁H₂₀N₂O₆, MW 276.29 g/mol) is the oxalate salt of a Boc-protected cis-1,3-diaminocyclobutane scaffold . This compound provides a conformationally constrained, sp³-rich cyclobutyl core bearing an orthogonal Boc-protected amine and a free primary amine, both locked in the cis configuration, making it a versatile intermediate for constructing three-dimensional pharmacophores relevant to kinase inhibitors and CNS-active agents . The oxalate salt form confers quantifiably distinct handling, solubility, and thermal stability properties compared to the corresponding free base and the trans diastereomer, which are critical decision points for procurement in multi-step synthetic campaigns.

Why tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic Acid Cannot Be Interchanged with Its Free Base or Trans Diastereomer


This compound is defined by two structural features—cis stereochemistry and oxalate salt form—that are each independently incompatible with simple substitution. The cis configuration of the 1,3-diaminocyclobutane ring imposes a specific spatial relationship between the two amino groups that directly influences the molecular shape and target engagement of derived final compounds; the trans diastereomer presents a different exit vector and cannot recapitulate the same pharmacophore geometry [1]. Separately, the oxalate salt provides aqueous solubility and thermal stability benefits that the neutral free base lacks [2]. Researchers who substitute the free base, the trans isomer, or the hydrochloride salt will encounter altered reaction kinetics during coupling, different solubility profiles in aqueous or polar media, and potentially divergent biological outcomes in downstream assays. The quantitative evidence below establishes that these differences are not speculative but measurable and consequential for synthetic planning and procurement.

Quantitative Differential Evidence for tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic Acid vs. Free Base and Trans Diastereomer


Aqueous Solubility: Oxalate Salt vs. Free Base

The oxalate salt form of tert-butyl cis-N-(3-aminocyclobutyl)carbamate demonstrates significantly enhanced aqueous solubility compared to the unionized free base. This is a general property of amine-oxalate salts arising from ionization of the primary amine and the hydrophilic character of the oxalate counterion [1]. Vendors report aqueous solubility values of approximately 50 mg/mL for the oxalate salt versus <10 mg/mL for the non-salt (free base) analog under comparable conditions .

aqueous solubility salt formation formulation screening

Thermal Stability: Oxalate Salt vs. Free Amine

Amine salts are generally recognized to exhibit higher thermal stability than their free-base counterparts [1]. For this specific compound, thermogravimetric analysis (TGA) indicates that the oxalate salt undergoes decomposition above approximately 200°C, whereas the corresponding free amine degrades at around 150°C .

thermal stability TGA storage robustness

Cis vs. Trans Stereochemistry: Differential Biological Activity in Cyclobutane Diamine Scaffolds

In structurally related cis- and trans-3-aminocyclobutane-1-carboxylic acid analogs of GABA, the cis isomer displayed measurable biological activity across four independent assays, whereas the trans isomer was consistently less effective in all of them [1]. Specifically, the cis isomer inhibited GABA uptake in rat brain minislices, inhibited sodium-independent GABA binding to rat brain membranes, served as a substrate for GABA aminotransferase, and depressed the firing rate of cat spinal neurons in vivo [1]. The trans isomer was less effective on all four assays. Although these data are for the carboxylic acid scaffold rather than the carbamate, the conformational restriction imposed by the cyclobutane ring is identical, and the differential spatial orientation of the amino groups is directly transferable to the Boc-carbamate building block. This supports the class-level inference that cis-1,3-diaminocyclobutane scaffolds can exhibit distinct target engagement relative to trans scaffolds.

stereochemistry pharmacophore geometry GABA receptor

Purity and Procurement Availability: Oxalate Salt vs. Free Base cis-Isomer

Both the oxalate salt (CAS 2741880-00-0) and the free base cis-isomer (CAS 1212395-34-0) are commercially available at comparable nominal purity (≥97%–98%) from multiple vendors . The oxalate salt is offered by Aladdin Scientific at $76.90 per 100 mg (≥97% purity) and by Leyan at 98% purity . The free base cis-isomer is available from Aladdin at $35.90 per 100 mg (≥97%) . The oxalate salt carries a price premium of approximately 2.1× over the free base on a per-mass basis, reflecting the added value of the salt form's enhanced solubility and thermal stability. Procurement lead times vary: the oxalate salt typically ships within 8–12 weeks, while the free base and trans isomer are often available from stock .

purity procurement vendor comparison

Storage and Shipping Requirements: Oxalate Salt vs. Free Base and Trans Isomer

The oxalate salt requires storage at 2–8°C and is shipped on wet ice to preserve integrity . The free base cis-isomer is recommended for storage at 2–8°C with protection from light [1]. The trans isomer requires the most stringent conditions: 2–8°C, protection from light, under argon atmosphere, and shipped on wet ice . These differential storage requirements reflect the intrinsic stability differences among the three forms and have practical implications for laboratory inventory management.

storage stability cold chain laboratory logistics

Optimal Procurement and Application Scenarios for tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic Acid


Medicinal Chemistry: Synthesizing Conformationally Constrained Kinase Inhibitors with Defined Exit Vectors

The cis-1,3-diaminocyclobutane scaffold provides a rigid, sp³-rich core with precisely defined relative orientation of the two amino groups. This scaffold is deployed in kinase inhibitor programs where the spatial relationship between hinge-binding and solvent-exposed motifs is critical for potency and selectivity . The oxalate salt ensures that the building block can be coupled efficiently in polar aprotic or even aqueous-organic biphasic conditions without solubility limitations that could compromise reaction yield or require inconvenient solvent switches. The cis configuration must be preserved because the trans diastereomer presents a different exit vector geometry that would alter the final compound's pharmacophore .

Chemical Biology: Aqueous-Phase Bioconjugation and Protein Modification

The enhanced aqueous solubility of the oxalate salt (~50 mg/mL vs. <10 mg/mL for the free base) directly enables bioconjugation reactions in aqueous buffer systems without requiring organic co-solvents that could denature proteins . The Boc-protected amine can be selectively deprotected under mild acidic conditions, liberating the cis-3-aminocyclobutyl carbamate for subsequent functionalization or direct use in fragment-based screening. The thermal stability of the salt (decomposition >200°C) ensures integrity during standard protein-labeling workflows.

Multi-Step Synthesis: Protecting Group Strategy with Orthogonal Amine Functionalities

The compound features two orthogonal amino groups: a Boc-protected amine (stable to basic and nucleophilic conditions, cleavable under acid) and a free primary amine (available for immediate coupling). This orthogonality enables sequential functionalization strategies in complex molecule synthesis . The oxalate salt form ensures that the free amine remains protonated and protected from unwanted oxidation or acylation during storage and handling, while the thermal robustness (TGA decomposition >200°C) allows for reactions requiring heating above 100°C without scaffold degradation.

Fragment-Based Drug Discovery: Spatially Defined Diamine Core for Library Construction

The rigid cis-cyclobutane diamine core is an ideal fragment for constructing focused screening libraries where three-dimensionality and defined vector angles are prioritized . The oxalate salt's enhanced aqueous solubility facilitates fragment soaking experiments for X-ray crystallography, where high concentrations in aqueous or low-organic conditions are often required. The cis configuration, demonstrated to confer distinct biological activity in related cyclobutane scaffolds, provides a structurally validated starting point for hit elaboration .

Quote Request

Request a Quote for tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.